molecular formula C6H10N2O4 B1497562 (2R,3R)-Piperazine-2,3-dicarboxylic acid

(2R,3R)-Piperazine-2,3-dicarboxylic acid

Cat. No.: B1497562
M. Wt: 174.15 g/mol
InChI Key: ZLSOKZQPVJYNKB-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-Piperazine-2,3-dicarboxylic acid is a high-value chiral piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Piperazine-2,3-dicarboxylic acid and its N1-substituted derivatives are established as competitive antagonists of the N-Methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system . Unlike typical NMDA receptor antagonists, which show a preference for GluN2A and GluN2B subunits, certain analogues based on this piperazine-2,3-dicarboxylic acid scaffold display a unique and improved selectivity profile for GluN2C and GluN2D receptor subtypes . This distinct mechanism of action, binding competitively to the glutamate site on the GluN2 subunit, makes this chemical class a vital pharmacological tool for dissecting the specific roles of under-studied NMDA receptor subtypes in synaptic transmission, plasticity, and various neurological disorders . Researchers utilize this chiral building block to develop and study subtype-selective antagonists, which hold promise for investigating conditions such as chronic pain, epilepsy, and neurodegenerative diseases . The compound serves as a privileged scaffold in drug discovery, and its stereochemistry is crucial for its biological activity and interaction with target proteins . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this material in accordance with best laboratory practices.

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2R,3R)-piperazine-2,3-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1

InChI Key

ZLSOKZQPVJYNKB-QWWZWVQMSA-N

Isomeric SMILES

C1CN[C@H]([C@@H](N1)C(=O)O)C(=O)O

Canonical SMILES

C1CNC(C(N1)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substitution Effects

Piperazine-2,3-dicarboxylic acid derivatives are synthesized by modifying the N1-substituent and stereochemistry. Key compounds and their structural features include:

Compound N1-Substituent Stereochemistry Key Structural Feature
PBPD Biphenyl-4-carbonyl (2S,3R) Moderate NR2B/D selectivity
PPDA Phenanthrene-2-carbonyl (2S,3R) Enhanced NR2C/D affinity (30–78x vs. PBPD)
UBP145 9-Bromophenanthrene-3-carbonyl (2R,3S) Bromination enhances NR2D selectivity
UBP141 Phenanthrene-3-carbonyl (2R,3S) Improved NR2D selectivity over NR2A/B
18c (Iodonaphthalene) 6-Iodonaphthalene-2-carbonyl (2R,3S) Dual NMDA/GluK1 antagonism

Key Observations :

  • Bulk and Hydrophobicity : Substitution with bulky aromatic groups (e.g., phenanthrene in PPDA) increases affinity for NR2C/D subunits by occupying a hydrophobic pocket in the receptor .
  • Halogenation : Bromine at the 9-position of phenanthrene (UBP145) enhances NR2D selectivity (7–17x over NR2A/B) by improving steric and electronic interactions .
  • Stereochemistry : The (−)-isomer of PPDA is 50–80x more potent than the (+)-isomer, underscoring the importance of the (2R,3R) configuration in receptor binding .

Pharmacological Profiles and Receptor Selectivity

NMDA Receptor Subunit Selectivity
Compound NR2A NR2B NR2C NR2D Selectivity Profile
PBPD Low High Low High NR2B/D > NR2A/C
PPDA Low Low High High NR2C/D > NR2A/B (2–5x)
UBP145 Low Low Mod. High NR2D > NR2C (7–10x) > NR2A/B
UBP141 Low Low High High NR2D > NR2C (7–10x) > NR2A/B

Mechanistic Insights :

  • Binding Mode: Unlike decahydroisoquinoline antagonists, piperazine-2,3-dicarboxylates (e.g., 18c, 18i) bind superficially to the S1 domain of GluK1/NMDARs due to their shorter inter-acidic chain length, leading to a distinct "foot in the door" antagonism .
  • Therapeutic Potential: UBP145 prevents NMDA toxicity in cortical neurons and mitigates tPA-induced neurotoxicity in stroke models, highlighting its clinical relevance .

Dual Antagonism of NMDA and GluK1 Receptors

Derivatives like 18c and 18i exhibit dual activity against NMDA and GluK1-containing kainate receptors. Their efficacy is attributed to:

  • Structural Rigidity : The iodonaphthalene/phenanthrene substituents stabilize interactions with both receptor types.
  • Acidic Group Spacing: Short inter-carboxylate distances limit deep S2 domain binding, favoring a novel antagonism mechanism .

Preparation Methods

Preparation via Acid Chloride Intermediates and Schotten-Baumann Conditions

A key method involves the synthesis of N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid, which can be adapted for the preparation of the parent (2R,3R) compound.

  • Step 1: Preparation of Acid Chlorides
    Carboxylic acids corresponding to the desired substituents are converted into acid chlorides by treatment with excess thionyl chloride (SOCl2). This step is crucial for activating the acid groups for subsequent amide bond formation.

    • Example: Various carboxylic acids (7, 15a–m) were converted to acid chlorides (16a–m) with SOCl2, except for commercially available acid chlorides (16l).
  • Step 2: Reaction with cis-Piperazine-2,3-dicarboxylic Acid
    The acid chlorides are reacted with the cis-isomer of piperazine-2,3-dicarboxylic acid under modified Schotten-Baumann conditions (aqueous base, typically NaOH) to yield N1-substituted derivatives.

    • This method preserves the stereochemistry of the (2R,3R) isomer due to the mild reaction conditions and the use of the cis-isomer as starting material.
  • Reaction Conditions and Yields

    • The reaction is typically carried out at room temperature or slightly elevated temperatures.
    • The presence of base neutralizes the HCl generated, driving the reaction forward.
    • Yields are generally high with good stereochemical retention.

Direct Condensation Methods Using Lewis Acid Catalysts

An alternative and more sustainable approach for synthesizing diamides from dicarboxylic acids and amines, which can be adapted for (2R,3R)-Piperazine-2,3-dicarboxylic acid derivatives, involves Lewis acid catalysis.

  • Catalyst: Niobium Pentoxide (Nb2O5)

    • Nb2O5 acts as a water- and base-tolerant heterogeneous Lewis acid catalyst.
    • It facilitates the direct amidation of dicarboxylic acids with amines, overcoming typical issues such as catalyst deactivation by water or amines.
  • Procedure

    • Dicarboxylic acid and amine are mixed in a 1:2 molar ratio in o-xylene solvent.
    • 50 mg of calcined Nb2O5 catalyst is added.
    • The mixture is heated at 135 °C with stirring for approximately 30 hours.
    • After reaction completion, the catalyst is removed by centrifugation, and the product is purified by recrystallization.
  • Advantages

    • The catalyst is reusable with minimal loss in activity.
    • The method is environmentally friendly and avoids harsh reagents.
    • High yields and purity of diamide products are achievable.
  • Characterization

    • Products are confirmed by UV-Vis, FT-IR, 1H NMR, 13C NMR, and GC-MS analysis.
    • The catalyst is characterized by XRD to confirm its structure and stability.

Data Table Summarizing Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Acid Chloride + cis-Piperazine Acid chlorides (from SOCl2), modified Schotten-Baumann conditions (aqueous base) High stereochemical control, good yields Requires preparation of acid chlorides, use of corrosive reagents
Direct Amidation with Nb2O5 Dicarboxylic acid + amine, Nb2O5 catalyst, o-xylene, 135 °C, 30 h Sustainable, reusable catalyst, base and water tolerant Longer reaction time, requires catalyst calcination

Research Findings and Analysis

  • The acid chloride method ensures stereochemical integrity by starting from the cis-isomer and using mild aqueous conditions, which is critical for maintaining the (2R,3R) configuration.
  • Nb2O5 catalysis offers a novel, green chemistry approach with the advantage of catalyst recyclability and tolerance to reaction byproducts like water and amines, which typically inhibit Lewis acid catalysts.
  • Both methods provide routes to access this compound derivatives, with the choice depending on scale, available reagents, and environmental considerations.
  • Analytical data from NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds in both methods, validating their effectiveness.

Q & A

Q. What are the standard synthetic routes for preparing (2R,3R)-piperazine-2,3-dicarboxylic acid derivatives?

The synthesis typically involves reacting acid chlorides (e.g., phenanthrene-3-carbonyl chloride) with cis-piperazine-2,3-dicarboxylic acid under modified Schotten-Baumann conditions. Key steps include:

  • Dropwise addition of acid chloride in anhydrous dioxane to a solution of the piperazine derivative and NaOH in water/dioxane (1:1) at 0°C.
  • Stirring at 0°C for 2 hours, followed by warming to room temperature and adjusting pH to 7.
  • Purification via crystallization or filtration .

Q. How is the stereochemistry of this compound derivatives confirmed experimentally?

Stereochemical confirmation relies on:

  • Optical rotation measurements : For enantiomeric resolution, derivatives are crystallized with chiral agents (e.g., (R)-(+)-1-phenylethylamine), and optical rotation values are monitored until stabilization (e.g., [α]²³_D = +152°) .
  • ¹H NMR analysis : Diastereotopic protons and coupling constants (e.g., J = 13.8 Hz for axial/equatorial protons) provide conformational evidence .

Q. What analytical techniques are critical for characterizing these derivatives?

Essential methods include:

  • Elemental analysis : To confirm purity (C, H, N deviations <0.4% from theoretical values) .
  • Mass spectrometry (ES−) : For molecular ion verification (e.g., m/z 457 [M−H]⁻ for bromophenanthrene derivatives) .
  • ¹³C/¹H NMR : To assign carboxy, piperazine, and substituent proton environments .

Advanced Research Questions

Q. How do structural modifications at the N1-position influence NMDA receptor subunit selectivity?

N1-substituents (e.g., bromophenanthrene, iodophenanthrene) determine preferential binding to NR2C/NR2D over NR2A/NR2B subunits. For example:

  • PBPD ((2S*,3R*)-1-(biphenyl-4-carbonyl) derivative) shows moderate NR2C/D selectivity (Kᵢ = 5.24–22 μM) due to steric and electronic interactions with receptor cleft residues .
  • UBP141 ((2R*,3S*)-1-(phenanthrene-3-carbonyl)) exhibits 7-fold selectivity for GluN2D over GluN2B, attributed to hydrophobic interactions with the NR2D ligand-binding domain .

Q. What methodologies address contradictions in reported antagonist efficacy across neuronal preparations?

Discrepancies (e.g., synaptic vs. extrasynaptic NMDA receptor blockade) are resolved by:

  • Heterologous expression systems : Isolating receptor subtypes (e.g., Xenopus oocytes expressing NR1/NR2D) to eliminate confounding endogenous receptors .
  • Tonic current analysis : Using Mg²⁺-resistant protocols in brain slices to differentiate extrasynaptic NR2D-mediated currents .

Q. How can dual NMDA/GluK1 kainate receptor antagonism be optimized in derivative design?

Dual activity requires balancing steric bulk and electrostatic interactions:

  • UBP145 (9-bromophenanthrene-3-carbonyl) blocks NMDA receptors (IC₅₀ = 2.36 μM for NR1/NR2D) and GluK1 kainate receptors (IC₅₀ = 8.7 μM) via distinct binding poses.
  • Molecular docking : Identifies key residues (e.g., Arg499 in GluK1) for selective hydrogen bonding while maintaining NMDA receptor π-π stacking interactions .

Methodological Notes

  • Synthetic yield optimization : Use high-purity reagents and controlled crystallization (e.g., water/dioxane mixtures) to improve yields (44–67% for bromo/iodo derivatives) .
  • Functional assay design : Employ voltage-clamp electrophysiology in hippocampal slices or oocytes to quantify antagonist potency and subunit-specific effects .

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